Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry, possessing a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The specific molecular structure of this compound is not detailed in the available resources.Chemical Reactions Analysis
Thiophene and its derivatives show a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
1. Derivative Synthesis
Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate has been used as a starting material to synthesize various derivatives. This includes its conversion to ethyl 3-methylbenzo[b]thiophen-2-carboxylate and further to its bromo-derivatives. These derivatives have been used in preliminary pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971).
2. Photolysis Studies
It has been involved in photolysis studies, where its azido derivatives were photolysed and thermolysed in various nucleophilic solvents, yielding products derived from a triplet nitrene (Iddon, Suschitzky, & Taylor, 1974).
3. Schiff Base Formation
A new azo-Schiff base was prepared using Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate, showcasing its utility in synthesizing complex molecular structures (Menati, Mir, & Notash, 2020).
4. Application in Dye Synthesis
This compound has been used in the synthesis of azo dyes. The synthesized dyes demonstrated good coloration and fastness properties on polyester, indicating its potential in textile applications (Sabnis & Rangnekar, 1989).
Mechanism of Action
Target of Action
Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Thiophene derivatives are known to have a variety of biological effects
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some thiophene derivatives have been found to inhibit kinase targets, such as the LIMK protein family .
Molecular Mechanism
Some thiophene derivatives have been found to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiophene derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
properties
IUPAC Name |
ethyl 5-amino-3-methyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUQWROLRSTSGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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